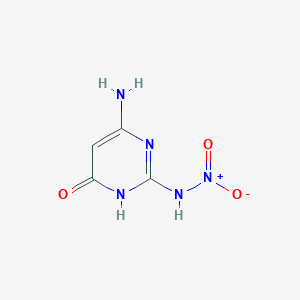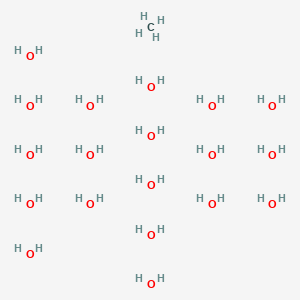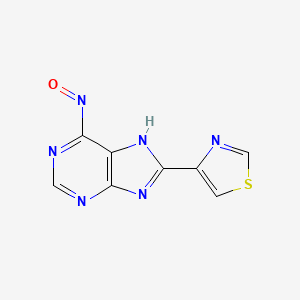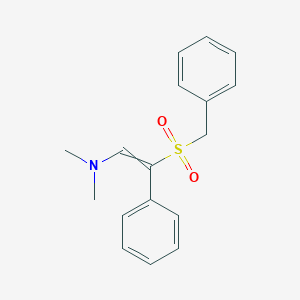![molecular formula C14H14O5 B14489644 (2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate CAS No. 65825-50-5](/img/structure/B14489644.png)
(2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate: is a complex organic compound featuring a bicyclic structure with hydroxyl groups and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate typically involves multiple steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by functional group modifications to introduce the hydroxyl groups.
Esterification: The hydroxylated bicyclic compound is then esterified with benzoic acid or its derivatives under acidic or basic conditions to form the final product.
Industrial Production Methods: Industrial production may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the bicyclic core or the ester group.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoates or modified bicyclic structures.
Scientific Research Applications
Chemistry: : The compound can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis. Biology Medicine : Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects. Industry : Used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which (2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate exerts its effects depends on its interaction with molecular targets. The hydroxyl groups and the ester functionality allow it to participate in hydrogen bonding and other interactions with proteins or enzymes, potentially affecting their activity and function.
Comparison with Similar Compounds
(2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl acetate: Similar structure but with an acetate ester instead of a benzoate ester.
(2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl propionate: Similar structure but with a propionate ester.
Uniqueness: The presence of the benzoate ester in (2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate provides unique chemical properties, such as increased stability and potential for specific interactions with biological targets, distinguishing it from its acetate and propionate counterparts.
Properties
CAS No. |
65825-50-5 |
|---|---|
Molecular Formula |
C14H14O5 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
(2,5-dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate |
InChI |
InChI=1S/C14H14O5/c15-10-6-7-11(16)14(12(10)19-14)8-18-13(17)9-4-2-1-3-5-9/h1-7,10-12,15-16H,8H2 |
InChI Key |
HQQFACAHYPKYTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC23C(C=CC(C2O3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2-Sulfanylethyl)carbamoyl]butanamide](/img/structure/B14489581.png)
![Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane](/img/structure/B14489588.png)




![[2,3,5,6-Tetrafluoro-4-(methylsulfanyl)phenyl]hydrazine](/img/structure/B14489608.png)
![(4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14489612.png)
![1-(9-Methyl-9-azabicyclo[4.2.1]nonan-2-yl)ethanone;hydrochloride](/img/structure/B14489614.png)



